(1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic molecule featuring a diazabicyclo structure with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Acetylation: The final step involves the acetylation of the diazabicyclo structure with a phenylacetyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ketone group in the diazabicyclo structure, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of propyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its diazabicyclo and tetrazole moieties.
Medicine
Medicinally, the compound shows potential as a therapeutic agent due to its ability to interact with biological targets. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzyme active sites, while the diazabicyclo structure can interact with receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the tetrazole moiety and have similar biological activities.
Diazabicyclo Compounds: Compounds with similar diazabicyclo structures can be compared in terms of their stability and reactivity.
Uniqueness
The uniqueness of (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its combination of the tetrazole and diazabicyclo structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
(1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-2-9-24-17-8-5-15(19(24)27)11-23(12-17)18(26)10-14-3-6-16(7-4-14)25-13-20-21-22-25/h3-4,6-7,13,15,17H,2,5,8-12H2,1H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKXIRDSRDPSM-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.